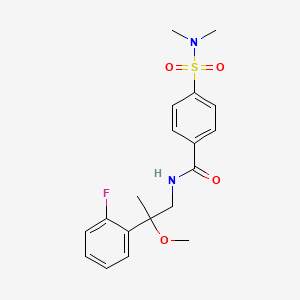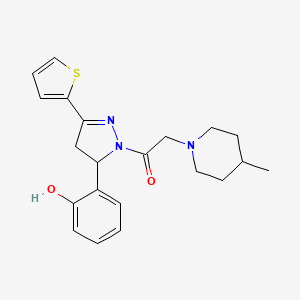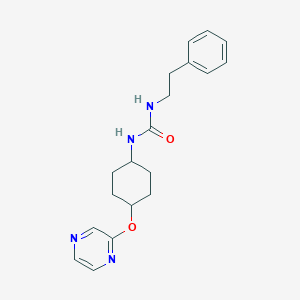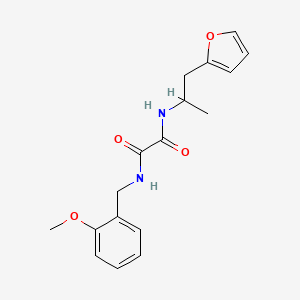
N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-phenyl-1,3-thiazol-2-yl)propanamide” is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)propanamide” and its derivatives often involves the Hantzsch method . This method involves the use of N-phenyl-N-thiocarbamoyl-β-alanine as a reactive intermediate . The reaction is carried out in different solvents such as water, acetic acid, DMF, ethanol, and using different bases such as sodium acetate, sodium carbonate, and triethylamine .Molecular Structure Analysis
Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including N-(4-phenyl-1,3-thiazol-2-yl)propanamide, exhibit antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. These compounds could play a crucial role in combating infectious diseases .
Anticancer Potential
The thiazole scaffold has been investigated for its anticancer activity. N-(4-phenyl-1,3-thiazol-2-yl)propanamide derivatives may inhibit tumor growth and proliferation. Their unique chemical structure makes them promising candidates for cancer therapy .
Antioxidant Properties
Certain synthesized derivatives of N-(4-phenyl-1,3-thiazol-2-yl)propanamide have demonstrated potent antioxidant activity. These compounds could help protect cells from oxidative stress and contribute to overall health .
Anti-Inflammatory Applications
Thiazoles, including our compound of interest, have been studied for their anti-inflammatory effects. Modulating inflammation pathways is crucial for managing various diseases, and these molecules may offer therapeutic benefits .
Hepatoprotective Effects
Researchers have explored the hepatoprotective potential of thiazole-based compounds. N-(4-phenyl-1,3-thiazol-2-yl)propanamide derivatives might help protect liver cells from damage caused by toxins or diseases .
Drug Design and Discovery
Thiazoles play a vital role in medicinal chemistry. They appear in various synthetic drugs, including HIV/AIDS medications (e.g., ritonavir) and cancer treatments (e.g., tiazofurin). The exploration of N-(4-phenyl-1,3-thiazol-2-yl)propanamide derivatives contributes to drug development .
Mechanism of Action
Target of Action
The primary target of N-(4-phenyl-1,3-thiazol-2-yl)propanamide is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
N-(4-phenyl-1,3-thiazol-2-yl)propanamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing both the level and duration of the neurotransmitter’s action. The compound’s interaction with AChE is of a mixed inhibition type .
Biochemical Pathways
By inhibiting AChE, N-(4-phenyl-1,3-thiazol-2-yl)propanamide affects the cholinergic pathways. These pathways involve the neurotransmitter acetylcholine, which plays a crucial role in functions such as muscle contraction, pain response, learning, and memory. The inhibition of AChE leads to an increase in acetylcholine levels, which can intensify the neurotransmitter’s effects on the body .
Result of Action
The inhibition of AChE by N-(4-phenyl-1,3-thiazol-2-yl)propanamide can lead to various molecular and cellular effects. For instance, it can enhance cholinergic transmission, which could potentially improve cognitive function. This makes the compound of interest in the research of neurodegenerative disorders like Alzheimer’s disease .
properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-11(15)14-12-13-10(8-16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSBWWLDSHUOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)
![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)



![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide](/img/structure/B2777719.png)
![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777727.png)


![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)
